Stannane, tributylethoxy-

Ecotoxicology Biocidal Activity Structure-Activity Relationship

Stannane, tributylethoxy- (CAS 682-00-8), also known as tributyltin ethoxide (Bu₃SnOEt), is a trialkyltin alkoxide characterized by the molecular formula C₁₄H₃₂OSn and a molecular weight of 335.11 g/mol. It is typically supplied as a liquid with a density of 1.098 g/mL at 25 °C, a boiling point of 92 °C at 0.1 mmHg, and a refractive index (n20/D) of 1.467.

Molecular Formula C14H32OSn
Molecular Weight 335.1 g/mol
CAS No. 682-00-8
Cat. No. B1602454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannane, tributylethoxy-
CAS682-00-8
Molecular FormulaC14H32OSn
Molecular Weight335.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)OCC
InChIInChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;2H2,1H3;/q;;;-1;+1
InChIKeySDTAGBUVRXOKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stannane, tributylethoxy- (CAS 682-00-8): Baseline Properties and Procurement Considerations for Organotin Reagent Selection


Stannane, tributylethoxy- (CAS 682-00-8), also known as tributyltin ethoxide (Bu₃SnOEt), is a trialkyltin alkoxide characterized by the molecular formula C₁₄H₃₂OSn and a molecular weight of 335.11 g/mol . It is typically supplied as a liquid with a density of 1.098 g/mL at 25 °C, a boiling point of 92 °C at 0.1 mmHg, and a refractive index (n20/D) of 1.467 [1]. In its class of triorganotin alkoxides, the compound functions as a Lewis acidic reagent and catalyst, finding primary application in organic synthesis, including transesterification reactions and the preparation of specialized organotin intermediates [2]. It is commercially available from multiple vendors in research and bulk quantities, typically at 97% purity [1][3].

Stannane, tributylethoxy- (CAS 682-00-8): Why Simple Substitution with Common Di- or Mono-Butyltin Catalysts Compromises Specific Reaction Outcomes


While organotin compounds as a class find broad use in esterification and transesterification catalysis, substitution among specific tin species is not trivial due to differences in oxidation state, ligand exchange kinetics, and steric bulk [1]. The most industrially prevalent alternatives, such as dibutyltin oxide (DBTO) and dibutyltin dilaurate (DBTDL), are distinct from tributyltin ethoxide in both tin coordination number (typically 4- vs 5- or 6-coordinate environments) and the liability of the exocyclic ligand [2]. Tributyltin ethoxide provides a single, readily exchangeable ethoxy ligand on a trialkyltin(IV) center, enabling a specific alkoxy ligand exchange mechanism in catalysis that is not directly replicable by di- or mono-butyltin oxides, which tend to form dimeric distannoxane structures with different active sites [3][4]. Furthermore, class-level toxicological evidence indicates that tributyltin (TBT) compounds exhibit significantly different biological activity profiles compared to dibutyltin (DBT) and monobutyltin (MBT) species, with TBT showing approximately 35-fold higher toxicity in bioluminescent bacterial assays than DBT [5]. Consequently, swapping tributyltin ethoxide for a dibutyltin catalyst without empirical validation introduces quantifiable uncertainty in both reaction mechanism and hazard profile.

Stannane, tributylethoxy- (CAS 682-00-8): Quantitative Evidence Matrix for Comparative Differentiation Against In-Class Alternatives


Toxicological Differentiation: Tributyltin vs. Dibutyltin Comparative Potency

The tributyltin (TBT) core structure confers substantially higher acute toxicity compared to dibutyltin (DBT) analogs. In standardized bioluminescent bacterial assays (Microtox®), tributyltin compounds exhibit toxicity approximately 35 times greater than that of dibutyltin compounds [1]. This class-level difference provides a quantitative benchmark for environmental and occupational risk assessment when selecting tributyltin ethoxide over dibutyltin-based catalysts. Direct comparative toxicity data for tributyltin ethoxide (Bu₃SnOEt) versus specific dibutyltin alkoxides or oxides were not identified in the accessible literature; the 35-fold difference is therefore a class-level inference based on TBT vs. DBT core structures [1]. The bioactivity of triorganotin compounds is strongly affected by the nature of the organic substituent, with butyl groups conferring maximal activity among n-alkyl chains [2].

Ecotoxicology Biocidal Activity Structure-Activity Relationship

Catalytic Mechanism Differentiation: Alkoxy Ligand Exchange vs. Oxide/Hydroxide Mediated Pathways

Kinetic and mechanistic studies on phthalate ester formation demonstrate that tributyltin ethoxide (tri-n-butyltin ethoxide) and titanium tetra-n-butoxide both catalyze the reaction via an alkoxy ligand exchange mechanism at the metal center [1]. This mechanism is distinct from that of dibutyltin oxide (DBTO), which, as shown in NMR studies of model compounds, operates through selective substitution of exo-cyclic tin ligands (OR or OCOR) without alteration of its dimeric distannoxane structure [2]. Quantitative kinetic parameters for tributyltin ethoxide in phthalate ester formation are reported in the primary study by Hinde and Hall (J. Chem. Soc., Perkin Trans. 2, 1998, 1249-1256); however, direct head-to-head rate constant comparisons with DBTO under identical conditions were not located in the accessible search results [1].

Transesterification Catalysis Organotin Mechanism Phthalate Ester Synthesis

Synthetic Versatility: Precursor for Functionalized 2-Halogenoalkoxytributyltin Compounds

Tributylethoxytin (tributyltin ethoxide) serves as a direct synthetic precursor for a series of 2-halogenoalkoxytributyltin compounds, prepared by reaction with 1,2-halohydrins [1]. These derivatives undergo thermal degradation to yield epoxides, offering a preparative route for epoxide synthesis [1]. In contrast, alternative trialkyltin alkoxides such as trioctyltin ethoxide, while listed as suitable transesterification catalysts in patent literature, exhibit different physical properties (e.g., higher molecular weight and lipophilicity) that may affect solubility and downstream processing [2]. Direct comparative reaction yield data between tributyltin ethoxide and other trialkyltin alkoxides for halohydrin condensation were not identified in the accessible literature.

Organotin Synthesis Epoxide Preparation Halohydrin Chemistry

Spectroscopic Differentiation: ¹¹⁹Sn NMR Chemical Shifts as a Probe of Coordination Environment

¹¹⁹Sn NMR spectroscopy provides a quantitative, structure-sensitive probe for distinguishing tributyltin alkoxides from dibutyltin alkoxides. Studies of trialkyltin alkoxides reveal that ¹¹⁹Sn chemical shifts and coupling constants (¹J(¹¹⁹Sn,¹³C)) depend significantly on the coordination number of the tin atom and the electronic properties of the substituents [1]. Tributyltin alkoxides, including the ethoxide, exhibit characteristic chemical shifts associated with four-coordinate monomeric species in non-coordinating solvents, with shifts moving downfield upon coordination [2]. In contrast, dibutyltin alkoxides typically form five- or six-coordinate dimeric or oligomeric structures, resulting in distinct ¹¹⁹Sn NMR signatures [2]. Quantitative chemical shift values for tributyltin ethoxide are cataloged in spectral databases, enabling analytical verification of compound identity and purity [3].

Organotin Spectroscopy ¹¹⁹Sn NMR Coordination Chemistry

Stannane, tributylethoxy- (CAS 682-00-8): Validated Application Scenarios Based on Comparative Evidence


Transesterification Catalysis Requiring Monomeric Alkoxy Ligand Exchange Mechanism

Based on mechanistic evidence that tributyltin ethoxide operates via alkoxy ligand exchange at a monomeric Sn center [1], this compound is appropriately specified for transesterification reactions where a well-defined, non-dimeric active site is desirable. This includes the synthesis of specialty (meth)acrylate monomers such as dimethylaminoethyl methacrylate, where alkyltin compounds including tributyltin ethoxide are cited as effective catalysts [2]. Unlike dibutyltin oxide, which forms persistent dimeric distannoxane structures that may limit substrate access [3], the monomeric nature of tributyltin ethoxide may offer kinetic advantages in sterically congested systems, though direct rate comparisons remain unavailable in the accessible literature.

Synthesis of 2-Halogenoalkoxytributyltin Intermediates and Epoxide Precursors

The demonstrated reactivity of tributyltin ethoxide with 1,2-halohydrins to yield 2-halogenoalkoxytributyltin derivatives, which subsequently undergo thermal degradation to epoxides, positions this compound as a specific reagent for organometallic synthesis [1]. This application distinguishes tributyltin ethoxide from higher alkyl homologs (e.g., trioctyltin ethoxide) which, due to greater lipophilicity and molecular weight, may exhibit different solubility profiles and reaction kinetics in halohydrin condensations [2]. Researchers requiring a trialkyltin ethoxide building block for functionalized stannane synthesis should prioritize tributyltin ethoxide for its defined reactivity in this specific transformation.

Analytical Reference Standard for ¹¹⁹Sn NMR Characterization of Trialkyltin Alkoxides

Given the well-documented dependence of ¹¹⁹Sn NMR chemical shifts on tin coordination number and substituent effects [1], tributyltin ethoxide serves as a valuable analytical reference for characterizing trialkyltin alkoxides in solution. The compound's ¹¹⁹Sn NMR spectrum, along with complementary FTIR data, is cataloged in spectral databases [2]. Quality control and analytical laboratories procuring this compound can utilize it as a standard to verify the identity and purity of trialkyltin species in reaction mixtures, leveraging the distinct spectroscopic signature that differentiates it from dibutyltin and other organotin contaminants.

Biocidal and Antifouling Research Requiring TBT-Butyl Core Structure

For research programs investigating the structure-activity relationships of organotin biocides, tributyltin ethoxide provides the TBT core structure that exhibits approximately 35-fold higher toxicity than dibutyltin compounds in bacterial assays [1]. While tributyltin ethoxide itself is not typically formulated as a commercial biocide, it serves as a model compound for studying TBT-core reactivity and degradation pathways. The established class-level toxicity differential [2] mandates that any procurement decision involving this compound must be accompanied by appropriate hazard containment protocols, distinct from those required for less toxic dibutyltin alternatives.

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